N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide
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Description
N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide is a useful research compound. Its molecular formula is C17H22N6O3S and its molecular weight is 390.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide is the serotonergic system . This system is a broad network of neurons that produce and respond to the neurotransmitter serotonin, which is involved in many physiological processes, including mood regulation, appetite, and sleep.
Mode of Action
This compound interacts with its targets by binding to serotonin 5-HT 1A receptors . This interaction can modulate the activity of these receptors, leading to changes in the transmission of serotonin signals. In some cases, it may also interact with the 5-HT 2C receptors .
Biochemical Pathways
The compound’s interaction with the serotonergic system can affect various biochemical pathways. For instance, it can influence the synthesis, release, and reuptake of serotonin , thereby altering the overall levels of this neurotransmitter in the brain . These changes can have downstream effects on mood, appetite, and other physiological processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in serotonergic transmission. By modulating the activity of serotonin receptors, the compound can alter the signaling pathways regulated by this neurotransmitter. This can lead to changes in mood and other physiological responses .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been used as derivatization reagents for carboxyl groups on peptides . This suggests that N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide may interact with enzymes, proteins, and other biomolecules in a similar manner .
Cellular Effects
Compounds with similar structures have shown to inhibit the formation of blood vessels in vivo in a chick chorioallantoic membrane (CAM) model . This suggests that this compound may have similar effects on cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully known. It is known that similar compounds have shown to provide ATP-competitive, nano-molar inhibitors with selectivity for inhibition of PKB over the closely related kinase PKA . This suggests that this compound may exert its effects at the molecular level through similar mechanisms .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known. Similar compounds have shown to exhibit differential migration and band intensities in DNA binding/cleavage assays . This suggests that this compound may have similar temporal effects in laboratory settings .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not yet fully known. Similar compounds have shown significant anti-angiogenic and DNA cleavage activities at certain dosages . This suggests that this compound may have similar dosage effects in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully known. Similar compounds have shown to undergo hydroxylation at the 5’ position of the pyrimidine ring . This suggests that this compound may be involved in similar metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. Similar compounds have shown to be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is not yet fully known. Similar compounds have shown to localize in specific compartments or organelles within the cell .
Properties
IUPAC Name |
N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3S/c24-16(15-3-8-18-9-4-15)19-7-2-14-27(25,26)23-12-10-22(11-13-23)17-20-5-1-6-21-17/h1,3-6,8-9H,2,7,10-14H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRMHEFBDWWDAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.